molecular formula C18H20N6O B2493570 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea CAS No. 1798017-98-7

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea

Cat. No.: B2493570
CAS No.: 1798017-98-7
M. Wt: 336.399
InChI Key: ACNNTBFOFOEYRY-UHFFFAOYSA-N
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Description

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea is a urea derivative featuring a piperidine core substituted with a 3-cyanopyrazine ring and a phenylurea group. Its molecular formula is C₁₈H₁₉N₅O, with a molecular weight of 329.39 g/mol. The compound’s structure combines a heterocyclic pyrazine moiety (known for electron-withdrawing properties) with a piperidine scaffold, which is common in bioactive molecules.

Properties

IUPAC Name

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c19-12-16-17(21-9-8-20-16)24-10-6-14(7-11-24)13-22-18(25)23-15-4-2-1-3-5-15/h1-5,8-9,14H,6-7,10-11,13H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNNTBFOFOEYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The target compound shares the phenylurea group and piperidine core with several analogs.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea C₁₈H₁₉N₅O 329.39 3-Cyanopyrazine, methyl linker Not provided
1-Phenyl-3-piperidin-4-ylurea C₁₂H₁₇N₃O 219.28 Unsubstituted piperidine 61220-48-2
3-(1-Benzylpiperidin-4-yl)-1-phenylurea C₁₉H₂₂N₃O 309.40 Benzyl group on piperidine Multiple*
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 Dimethylaminopropyl chain 32022-55-2

*Synonyms and suppliers for 3-(1-Benzylpiperidin-4-yl)-1-phenylurea include CHEMBL91621, SCHEMBL9078087, and others .

Functional Group Impact on Properties

  • The methyl linker may improve conformational flexibility compared to direct piperidine-phenylurea linkages.
  • 1-Phenyl-3-piperidin-4-ylurea : Lacking substituents on the piperidine, this simpler analog likely has lower steric hindrance and higher solubility but reduced target specificity .
  • 3-(1-Benzylpiperidin-4-yl)-1-phenylurea : The benzyl group adds lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Table 2: Hypothetical Property Comparison
Property Target Compound 1-Phenyl-3-piperidin-4-ylurea 3-(1-Benzylpiperidin-4-yl)-1-phenylurea 3-[3-(Dimethylamino)propyl]-1-phenylurea
LogP (Predicted) ~2.5 ~1.8 ~3.2 ~1.5
Solubility (Water) Low Moderate Low High (pH-dependent)
Metabolic Stability Moderate High Low (due to benzyl) Moderate

Research Implications and Gaps

  • The target compound’s 3-cyanopyrazine group distinguishes it from analogs, warranting studies on its electronic effects and target engagement.

Biological Activity

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a cyanopyrazine moiety, and a phenylurea structure, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N6OC_{15}H_{22}N_{6}O, with a molecular weight of approximately 306.39 g/mol. The unique structural components suggest various potential interactions with biological targets.

The mechanism of action of this compound likely involves:

  • Binding to Receptors : Interaction with specific receptors in biological systems, potentially influencing signal transduction pathways.
  • Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways, which may lead to therapeutic effects.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:

Antiviral Activity

A study on related piperidine derivatives demonstrated antiviral activity against various viruses, including HIV and HSV. These compounds showed moderate protection in vitro, indicating the potential for similar activity in this compound .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of piperazine derivatives have been documented, suggesting that this compound may also possess similar properties. The structural features that confer these activities include the piperidine ring and the aromatic groups .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiviral Screening : In vitro studies on piperidine derivatives demonstrated their effectiveness against HIV, with some compounds achieving significant cytotoxicity levels (CC50 values around 92 μM) .
  • Mechanistic Insights : Investigations into the mechanisms revealed that certain derivatives could inhibit viral replication by targeting specific viral enzymes .
  • Structure-Activity Relationship (SAR) : Studies on SAR have shown that modifications to the piperidine and phenyl groups can enhance biological activity, indicating that fine-tuning the structure could lead to more potent derivatives .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralPiperidine derivativesModerate protection against HIV/HSV
AntibacterialVarious piperazine derivativesSignificant antibacterial activity
Enzyme InhibitionSimilar piperazine-based compoundsInhibition of key metabolic enzymes

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